Class-Level HIF Prolyl Hydroxylase (PHD) Inhibition for Anemia Indications
This compound belongs to a claimed class of pyridazinedione N-substituted glycine derivatives that act as antagonists of HIF prolyl hydroxylases. The patent asserts this mechanism increases erythropoietin (Epo) production, offering a therapeutic approach for anemia [1]. While no specific IC50 for this exact compound is provided, it is a representative member of a genus defined by this mode of action, differentiating it from pyridazinones targeting other enzymes (e.g., aldose reductase or PDEs). This mechanistic class-level evidence is derived from the patent's core invention.
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | HIF prolyl hydroxylase antagonist (inferred from patent genus claim) |
| Comparator Or Baseline | Other pyridazinone classes (e.g., aldose reductase inhibitors, positive inotropes) |
| Quantified Difference | Mechanism is distinct; no direct comparative functional data in source. |
| Conditions | Patent claim US-7608621-B2; Functional mechanism described but not quantified for this specific compound. |
Why This Matters
For procurement decisions, this distinguishes the compound as a research tool for the HIF pathway, rather than for metabolic or cardiovascular targets common to other pyridazinones.
- [1] Duffy, K. J., Shaw, A. N., Miller, W. H., Myers, A. K., & Zimmerman, M. N. (2009). U.S. Patent No. US-7608621-B2. Washington, DC: U.S. Patent and Trademark Office. View Source
